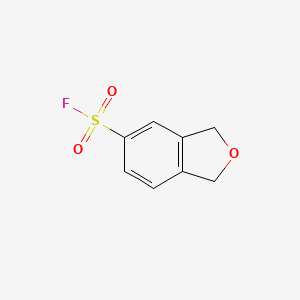
1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride is a chemical compound that is widely used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that play a critical role in many physiological processes. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mechanism of Action
1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride inhibits serine proteases by irreversibly binding to the active site of the enzyme. The compound forms a covalent bond with the serine residue in the active site, which prevents the enzyme from carrying out its catalytic function. The irreversible nature of the binding makes 1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride a potent inhibitor of serine proteases.
Biochemical and Physiological Effects:
The inhibition of serine proteases by 1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride has several biochemical and physiological effects. For example, the compound has been shown to inhibit blood coagulation by inhibiting the activity of thrombin, a serine protease that plays a critical role in the coagulation cascade. Inhibition of thrombin can prevent the formation of blood clots and reduce the risk of thrombotic disorders such as deep vein thrombosis and pulmonary embolism.
Advantages and Limitations for Lab Experiments
1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride has several advantages and limitations for lab experiments. One of the main advantages is its potency as a serine protease inhibitor, which allows for the effective inhibition of these enzymes at low concentrations. However, the irreversible nature of the binding can also be a limitation, as it can make it difficult to study the kinetics of enzyme inhibition. Additionally, the compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride in scientific research. One potential area of application is in the development of new therapeutics for the treatment of cancer and other diseases. The compound's ability to inhibit serine proteases involved in tumor growth and metastasis makes it a promising candidate for the development of new cancer treatments. Additionally, the compound's ability to inhibit blood coagulation could be useful in the development of new anticoagulant therapies. Finally, further research is needed to better understand the mechanism of action of 1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride and to identify new targets for its use in scientific research.
Synthesis Methods
1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride can be synthesized using several methods. One of the most common methods involves the reaction of 1,3-dihydro-2-benzofuran-5-sulfonyl chloride with hydrogen fluoride gas. The reaction is typically carried out in the presence of a catalyst, such as antimony trifluoride, and yields the desired product in good yield and purity.
Scientific Research Applications
1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride has been used extensively in scientific research as a potent inhibitor of serine proteases. Serine proteases are involved in many physiological processes, including blood coagulation, inflammation, and cell signaling. Inhibition of these enzymes can have significant therapeutic benefits in the treatment of various diseases, including cancer, inflammatory diseases, and thrombotic disorders.
properties
IUPAC Name |
1,3-dihydro-2-benzofuran-5-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3S/c9-13(10,11)8-2-1-6-4-12-5-7(6)3-8/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJPXVBNIAZIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2586909.png)
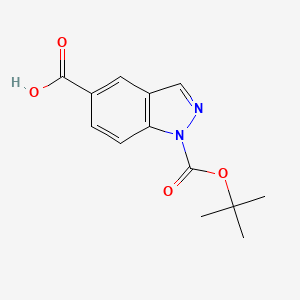
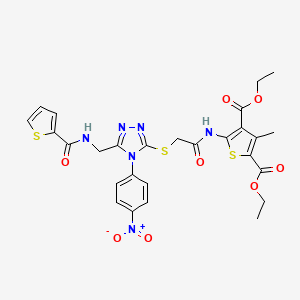
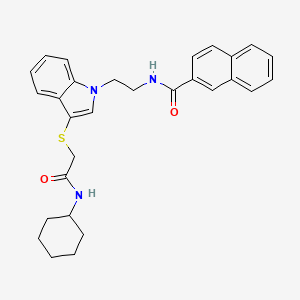
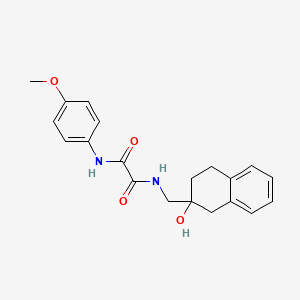
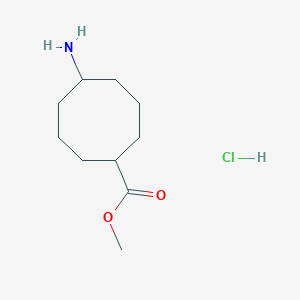
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea](/img/structure/B2586917.png)

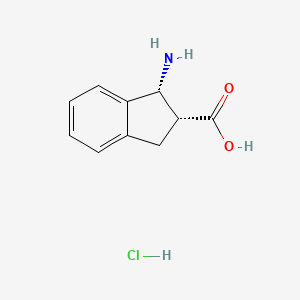

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide](/img/structure/B2586923.png)
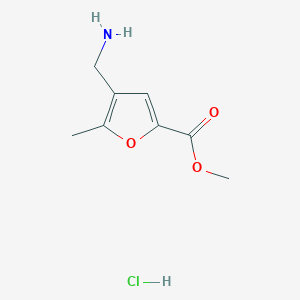
![N-[1-(1-benzofuran-2-yl)ethyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2586926.png)
![6-isopropyl-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2586927.png)